2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-ethoxyphenyl group and at position 3 with a thioether-linked acetamide moiety. Its molecular weight is estimated to be ~435.5 g/mol, analogous to structurally similar derivatives .
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-17-8-6-16(7-9-17)18-10-12-21-25-26-23(28(21)27-18)32-14-22(29)24-19-13-15(2)5-11-20(19)30-3/h5-13H,4,14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRINHVCMXJRBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)C)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced using electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Thioether Formation: The thiol group is introduced by reacting the triazolopyridazine intermediate with a suitable thiol reagent under mild conditions.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
N-(4-Ethoxyphenyl)-2-((3-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetamide (CAS 852376-45-5)
- Core Structure : Identical triazolo[4,3-b]pyridazine backbone.
- Substituents :
- Position 3: 4-Methoxyphenyl (vs. 4-ethoxyphenyl in the target compound).
- Acetamide Group: N-(4-ethoxyphenyl) (vs. N-(2-methoxy-5-methylphenyl)).
- Molecular Weight : 435.5 g/mol, identical to the target compound’s estimated weight.
- The 4-ethoxyphenyl on the acetamide in this derivative may engage in distinct π-π stacking interactions compared to the ortho-substituted aryl group in the target compound .
2-[[3-(4-Methoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine (CAS 1204296-37-6)
- Core Structure : Triazolo[4,3-b]pyridazine with a 6-oxy-ethanamine substituent.
- Substituents :
- Position 3: 4-Methoxyphenyl.
- Position 6: Oxy-ethanamine (vs. thio-acetamide in the target compound).
- Molecular Weight : 285.3 g/mol.
- Implications : The oxy-ethanamine group increases polarity, reducing lipid solubility. This compound exhibits acute oral toxicity (GHS Category 4) and skin corrosion, suggesting that thioether linkages (as in the target compound) may mitigate reactivity-related toxicity .
Functional Group Variations in Analogous Scaffolds
2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Ethoxyphenyl)Acetamide
- Core Structure : 1,2,4-Triazole (vs. triazolo-pyridazine).
- Substituents : Allyl and pyridinyl groups on the triazole ring.
- Implications: The triazole core lacks the fused pyridazine ring, reducing aromatic π-system conjugation.
5-(4-Methoxyphenyl)-3,8-Diphenyl-N-[5-(4-Chlorophenyl)-4-Imino-7-(4-Methoxyphenyl)Pyrido[2,3-d]Pyrimidin-3(4H)-yl]Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide
- Core Structure : Pyrrolo-thiazolo-pyrimidine (vs. triazolo-pyridazine).
- Substituents: Chlorophenyl and imino-pyridopyrimidine groups.
Key Comparative Data
Research Findings and Implications
- Synthetic Routes : The target compound likely employs heterocyclization and nucleophilic substitution, analogous to methods for CAS 852376-45-5 and pyrrolo-thiazolo-pyrimidine derivatives .
- Ortho-substituted aryl acetamides (e.g., 2-methoxy-5-methylphenyl) introduce steric hindrance, possibly reducing off-target interactions .
- Toxicity Considerations : Thioether linkages may reduce oxidative stress compared to oxy-ethanamine derivatives, as seen in CAS 1204296-37-6 .
Biological Activity
The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazolo-pyridazine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure is characterized by the following components:
- A triazolo ring fused with a pyridazine moiety.
- A thio linkage connecting the triazolo-pyridazine to an acetamide group.
- An ethoxyphenyl substituent which enhances lipophilicity and may influence biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazolo-pyridazines have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The compound 22i , a derivative closely related to our target compound, exhibited potent inhibition of c-Met kinase at nanomolar levels (IC50 = 48 nM), suggesting that similar mechanisms might be applicable to our compound as well .
The proposed mechanism for the biological activity of compounds in this class involves:
- Kinase Inhibition : The triazolo-pyridazine scaffold is known to interact with various kinases, potentially leading to reduced tumor cell proliferation.
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells through mechanisms such as mitochondrial dysfunction and caspase activation .
- Cell Cycle Arrest : Compounds have been observed to induce G1 phase arrest in cancer cells, preventing progression to DNA synthesis .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies on derivatives have demonstrated their ability to inhibit cancer cell growth effectively. For example, a series of triazolo-pyridazine derivatives were screened for their cytotoxic effects against A549 lung cancer cells, revealing promising candidates for further development .
- Enzyme Inhibition Studies : The thioacetamide group has been linked to inhibition of metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in neurological disorders .
- Structural Modifications : Research has indicated that variations in the phenyl substituents significantly affect the biological activity of these compounds. For instance, modifications on the ethoxy group can enhance potency and selectivity towards specific targets .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong oxidizers). Ensure proper ventilation in storage areas .
- Emergency Procedures : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and administer oxygen if necessary. Always consult safety data sheets (SDS) for compound-specific hazards .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Key Steps :
Triazolo-pyridazine core synthesis : Use cyclocondensation of hydrazine derivatives with substituted pyridazines, followed by thioether formation via nucleophilic substitution .
Acetamide linkage : Couple the triazolo-pyridazine intermediate with 2-methoxy-5-methylphenylamine using carbodiimide-mediated amidation .
- Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry of sulfur-containing reagents (e.g., Lawesson’s reagent) to improve thiolation efficiency .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : Use - and -NMR to verify substituent positions on the triazolo-pyridazine core and acetamide side chain .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; target ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Systematically modify the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) and assess changes in target binding using surface plasmon resonance (SPR) .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., IC determination in cancer lines) .
- Data Analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with activity trends .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to minimize batch effects .
- Orthogonal Validation : Confirm activity using multiple methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
- Meta-Analysis : Compare data across publications, focusing on compounds with identical substituents. Use tools like PubChem BioActivity Data to identify outliers .
Q. What strategies are recommended for improving the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .
- Formulation Adjustments : Encapsulate in liposomes or cyclodextrins to protect the thioether bond from hydrolysis .
- pH Optimization : Test solubility and stability in buffers mimicking physiological pH (6.8–7.4) .
Q. What computational approaches are suitable for predicting this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds with the triazole ring) using MOE or Discovery Studio .
Q. How can researchers elucidate the compound’s toxicity mechanisms in non-target tissues?
- Methodological Answer :
- In Vitro Models : Use primary hepatocytes or renal proximal tubule cells to assess organ-specific toxicity (LDH release, mitochondrial membrane potential) .
- Omics Profiling : Perform RNA-seq or metabolomics to identify dysregulated pathways (e.g., oxidative stress or apoptosis markers) .
- Dose-Response Analysis : Compare therapeutic index (TI) across cell types to prioritize derivatives with reduced off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
